molecular formula C22H17ClN4O2S B11602078 (3Z)-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11602078
M. Wt: 436.9 g/mol
InChI Key: CVEKCGQGGMFPIZ-ZCXUNETKSA-N
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Description

  • The compound you’ve described is a complex heterocyclic molecule with a fused thiazole-triazole-indole structure.
  • It contains a 1,3-thiazole ring, a 1,2,4-triazole ring, and an indole moiety.
  • These types of compounds often exhibit diverse biological activities due to their unique structural features.
  • Preparation Methods

    • The synthetic route for this compound involves cyclization reactions.
    • One approach is the base-catalyzed cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile.
    • In the case of the phenyl derivative, hydrolysis of the cyano group into an amide followed by cyclocondensation with benzoyl chloride yields the novel tricyclic compound.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include bases, halides, and nucleophiles.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry, this compound can serve as a building block for more complex molecules.
    • In biology, it may exhibit antimicrobial, anti-inflammatory, or antitumor properties.
    • In medicine, it could be investigated for potential drug development.
    • In industry, it might find applications in materials science or catalysis.
  • Mechanism of Action

    • The exact mechanism of action would depend on the specific biological context.
    • It could interact with cellular receptors, enzymes, or other biomolecules.
    • Further studies are needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C22H17ClN4O2S

    Molecular Weight

    436.9 g/mol

    IUPAC Name

    (5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

    InChI

    InChI=1S/C22H17ClN4O2S/c1-2-3-11-26-16-10-5-4-9-15(16)17(20(26)28)18-21(29)27-22(30-18)24-19(25-27)13-7-6-8-14(23)12-13/h4-10,12H,2-3,11H2,1H3/b18-17-

    InChI Key

    CVEKCGQGGMFPIZ-ZCXUNETKSA-N

    Isomeric SMILES

    CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O

    Canonical SMILES

    CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O

    Origin of Product

    United States

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